Cas no 63874-95-3 (1-Benzyl-1H-pyrazole-4-carbaldehyde)
1-Benzyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-Benzyl-1H-pyrazole-4-carbaldehyde
- 1-benzyl-1H-pyrazole-4-carboxaldehyde
- 1-benzylpyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde,1-(phenylmethyl)-
- 1H-Pyrazole-4-carboxaldehyde, 1-(phenylmethyl)-
- BAS 12793703
- AMOT0053
- 1-benzyl-4-pyrazolecarbaldehyde
- WOXHPHOZJMLUFE-UHFFFAOYSA-N
- [1-benzylpyrazol-4-yl]formaldehyde
- SBB085365
- RP24633
- CS-W006214
- AKOS000206848
- Z104341180
- BS-13916
- 63874-95-3
- ALBB-031401
- B5404
- DB-073406
- MFCD02179567
- J-504258
- EN300-14397
- SB38080
- DTXCID20375308
- DTXSID50424474
- 1-Benzyl-1H-pyrazole-4-carbaldehyde, AldrichCPR
- SY042769
- SCHEMBL1244985
-
- MDL: MFCD02179567
- Inchi: 1S/C11H10N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
- InChI Key: WOXHPHOZJMLUFE-UHFFFAOYSA-N
- SMILES: O=CC1C=NN(C=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 186.07900
- Monoisotopic Mass: 186.079312947 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9
- Molecular Weight: 186.21
- XLogP3: 1.3
Experimental Properties
- Color/Form: No data available
- Density: 1.12
- Melting Point: 44.0 to 48.0 deg-C
- Boiling Point: 144°C/0.5mmHg(lit.)
- Flash Point: 172.1±23.2 °C
- Refractive Index: 1.592
- PSA: 34.89000
- LogP: 1.74390
1-Benzyl-1H-pyrazole-4-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Inert atmosphere,2-8°C
1-Benzyl-1H-pyrazole-4-carbaldehyde Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Benzyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0637-1g |
1-Benzyl-1H-pyrazole-4-carbaldehyde |
63874-95-3 | 98% | 1g |
831.08CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0637-5g |
1-Benzyl-1H-pyrazole-4-carbaldehyde |
63874-95-3 | 98% | 5g |
3375.21CNY | 2021-07-19 | |
| Fluorochem | 059731-250mg |
1-Benzyl-1H-pyrazole-4-carbaldehyde |
63874-95-3 | 95% | 250mg |
£54.00 | 2022-03-01 | |
| Fluorochem | 059731-1g |
1-Benzyl-1H-pyrazole-4-carbaldehyde |
63874-95-3 | 95% | 1g |
£108.00 | 2022-03-01 | |
| Fluorochem | 059731-5g |
1-Benzyl-1H-pyrazole-4-carbaldehyde |
63874-95-3 | 95% | 5g |
£323.00 | 2022-03-01 | |
| Fluorochem | 059731-10g |
1-Benzyl-1H-pyrazole-4-carbaldehyde |
63874-95-3 | 95% | 10g |
£538.00 | 2022-03-01 | |
| Chemenu | CM187882-1g |
1-Benzyl-1H-pyrazole-4-carbaldehyde |
63874-95-3 | 95+% | 1g |
$102 | 2021-08-05 | |
| Chemenu | CM187882-5g |
1-Benzyl-1H-pyrazole-4-carbaldehyde |
63874-95-3 | 95+% | 5g |
$348 | 2021-08-05 | |
| Chemenu | CM187882-10g |
1-Benzyl-1H-pyrazole-4-carbaldehyde |
63874-95-3 | 95+% | 10g |
$670 | 2021-08-05 | |
| TRC | B288865-100mg |
1-Benzyl-1H-pyrazole-4-carboxaldehyde |
63874-95-3 | 100mg |
$ 69.00 | 2023-04-18 |
1-Benzyl-1H-pyrazole-4-carbaldehyde Suppliers
1-Benzyl-1H-pyrazole-4-carbaldehyde Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1-Benzyl-1H-pyrazole-4-carbaldehyde
Comprehensive Overview of 1-Benzyl-1H-pyrazole-4-carbaldehyde (CAS No. 63874-95-3): Properties, Applications, and Industry Trends
1-Benzyl-1H-pyrazole-4-carbaldehyde (CAS No. 63874-95-3) is a versatile organic compound widely recognized for its role as a key intermediate in pharmaceutical and agrochemical synthesis. This pyrazole derivative features a benzyl group attached to the nitrogen atom of the pyrazole ring, coupled with an aldehyde functional group at the 4-position, making it a valuable building block for heterocyclic chemistry. Its molecular formula, C11H10N2O, and structural uniqueness have garnered significant attention in research and industrial applications.
In recent years, the demand for 1-Benzyl-1H-pyrazole-4-carbaldehyde has surged due to its utility in designing bioactive molecules. Researchers frequently explore its potential in drug discovery, particularly for targeting inflammation, metabolic disorders, and neurological conditions. The compound’s aldehyde group offers reactivity for condensation and nucleophilic addition reactions, enabling the synthesis of Schiff bases or hydrazones—critical motifs in medicinal chemistry. This aligns with the growing trend of fragment-based drug design, where small molecules like pyrazole aldehydes serve as scaffolds for optimizing pharmacokinetic properties.
From an industrial perspective, CAS 63874-95-3 is often highlighted in patents related to crop protection agents. Its incorporation into fungicides and insecticides underscores its importance in sustainable agriculture, a hot topic amid global food security challenges. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to ensure the purity of this compound, as even minor impurities can impact downstream applications. Manufacturers emphasize GMP compliance and green chemistry principles to meet regulatory standards and reduce environmental footprints.
The compound’s stability under ambient conditions and solubility in common organic solvents (e.g., DMSO, ethanol) further enhance its practicality. However, users frequently search for "storage recommendations for 1-Benzyl-1H-pyrazole-4-carbaldehyde"—best practices include refrigeration in airtight containers to prevent oxidation. Another trending query revolves around "alternative synthetic routes for pyrazole-4-carbaldehydes," reflecting the scientific community’s interest in cost-effective and scalable production methods, such as microwave-assisted synthesis or catalytic oxidation.
In material science, 1-Benzyl-1H-pyrazole-4-carbaldehyde has emerged as a precursor for functionalized polymers and coordination complexes. Its ability to chelate metal ions is exploited in designing catalysts for asymmetric synthesis, a niche yet rapidly advancing field. Additionally, the compound’s UV absorbance properties make it relevant in developing fluorescent probes, addressing the demand for sensitive detection tools in diagnostics and environmental monitoring.
To address common misconceptions, 63874-95-3 is neither a high-risk substance nor classified under restrictive regulations, ensuring broad accessibility for research. Nonetheless, safety data sheets (SDS) recommend standard lab precautions, including gloves and ventilation, when handling the powder form. This pragmatic approach resonates with the "lab safety best practices" trend, a recurring theme in online forums and academic discussions.
Looking ahead, the integration of AI-driven molecular modeling is poised to unlock new applications for 1-Benzyl-1H-pyrazole-4-carbaldehyde. Computational tools can predict its reactivity patterns or optimize synthetic pathways, reducing trial-and-error experimentation. Such innovations align with the broader shift toward digital chemistry platforms, a topic gaining traction in both industry and academia.
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